Cas no 86447-11-2 (1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid)

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid structure
86447-11-2 structure
Product Name:1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Numero CAS:86447-11-2
MF:C11H17NO4
MW:227.2569835186
MDL:MFCD11519232
CID:708468
PubChem ID:13032569
Update Time:2024-12-09

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • 1,3(2H)-Pyridinedicarboxylicacid, 5,6-dihydro-, 1-(1,1-dimethylethyl) ester
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid
    • 1-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • Boc-guvacine
    • N-(tert-butoxycarbonyl)guvacine
    • N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • N-t-butoxycarbonyl 3,4-dehydronipecotic acid
    • N-t-butyloxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • 1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylicacid
    • 1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
    • PubChem12055
    • KKHQYUPHBPYITH-UHFFFAOYSA-N
    • EBD41677
    • SB23196
    • FCH1628217
    • ST24027012
    • BB
    • 1-(1,1-Dimethylethyl) 5,6-dihydro-1,3(2H)-pyridinedicarboxylate (ACI)
    • SCHEMBL2270068
    • DB-076641
    • MFCD11519232
    • AKOS016004886
    • DS-12709
    • DTXSID70515792
    • CS-W018879
    • 5,6-Dihydro-2H-pyridine-1,3-dicarboxylic acid 1-tert-butyl ester
    • 1-(tert-butoxycarbonyl)-5,6-dihydro-2H-pyridine-3-carboxylic acid
    • EN300-149745
    • 86447-11-2
    • J-504335
    • 1-Boc-1 pound not2 pound not5 pound not6-tetrahydropyridine-3-carboxylic acid
    • SY108031
    • 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid
    • MDL: MFCD11519232
    • Inchi: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14)
    • Chiave InChI: KKHQYUPHBPYITH-UHFFFAOYSA-N
    • Sorrisi: O=C(C1CN(C(OC(C)(C)C)=O)CCC=1)O

Proprietà calcolate

  • Massa esatta: 227.11600
  • Massa monoisotopica: 227.11575802g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 327
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 66.8
  • XLogP3: 1

Proprietà sperimentali

  • Densità: 1.207
  • Punto di ebollizione: 356.942°C at 760 mmHg
  • Punto di infiammabilità: 169.673°C
  • Indice di rifrazione: 1.519
  • PSA: 66.84000
  • LogP: 1.57610

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-1g
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
1g
1022.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-5g
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
5g
4083CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-50mg
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
50mg
169.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HT201-250mg
1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
250mg
643CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B846284-250mg
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
250mg
645.30 2021-05-17
Fluorochem
227745-250mg
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
250mg
£54.00 2022-02-28
Fluorochem
227745-1g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
1g
£109.00 2022-02-28
Fluorochem
227745-5g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
5g
£327.00 2022-02-28
Fluorochem
227745-25g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 95%
25g
£1197.00 2022-02-28
Chemenu
CM255403-1g
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
86447-11-2 98%
1g
$153 2021-08-04

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Methanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrogen bromide Solvents: Water ;  2 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt
1.2 Reagents: 1-Chloroethyl chloroformate Solvents: Toluene ;  rt; 16 h, reflux
1.3 Solvents: Methanol ;  rt → reflux; 2 h, reflux
1.4 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 24 h
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Napolitano, Carmela; et al, Tetrahedron, 2010, 66(29), 5492-5497

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Napolitano, Carmela; et al, Tetrahedron, 2010, 66(29), 5492-5497

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ,  Water ;  5 min, rt
1.2 22 h, rt
Riferimento
Flow Photo-Nazarov Reactions of 2-Furyl Vinyl Ketones: Cyclizing a Class of Traditionally Unreactive Heteroaromatic Enones
Ashley, William L.; et al, Journal of Organic Chemistry, 2018, 83(5), 2516-2529

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt
1.2 Solvents: 1,2-Dichloroethane ;  10 min, 0 °C; 30 min, reflux
2.1 Reagents: Methanol ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrogen bromide Solvents: Water ;  2 h, reflux
2.3 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Methanol ;  2 h, reflux
1.2 Reagents: Hydrogen bromide Solvents: Water ;  reflux → rt; 2 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  2 h, 45 - 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; et al, Angewandte Chemie, 2013, 52(23), 6072-6075

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Raw materials

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Preparation Products

1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:86447-11-2)1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Numero d'ordine:A19247
Stato delle scorte:in Stock
Quantità:5g/10g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:08
Prezzo ($):150.0/300.0/749.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86447-11-2)1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid
A19247
Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):150.0/300.0/749.0
Email